甲氧胺盐酸盐

描述

Methoxamine hydrochloride is an alpha-adrenergic agonist used to treat hypotension . It causes prolonged peripheral vasoconstriction and has little if any direct effect on the central nervous system .

Synthesis Analysis

Methoxamine hydrochloride was synthesized from p-dihydroxybenzene by O-methylation, Friedel-Crafts acylation, oximation reaction, oxime reduction, and keto-amine hydrogenation reactions . All intermediates and products were characterized by IR, 1H NMR spectra, and elemental analysis .

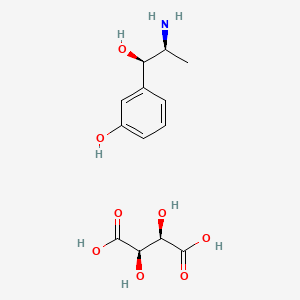

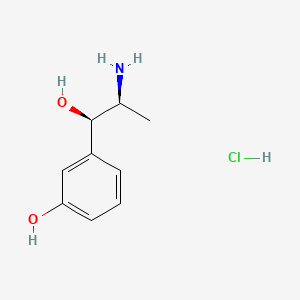

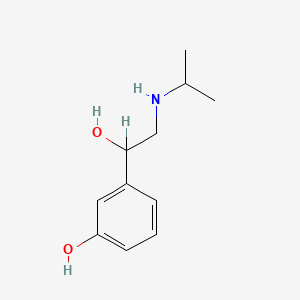

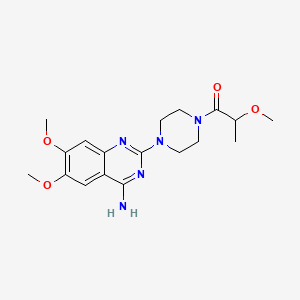

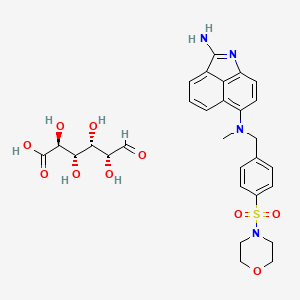

Molecular Structure Analysis

The molecular formula of Methoxamine hydrochloride is C11H17NO3 . The molecular weight is 247.72 g/mol .

Chemical Reactions Analysis

Methoxamine hydrochloride is a commonly used reagent for the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . It is typically employed as an oximation reagent prior to silylation derivatizations .

Physical And Chemical Properties Analysis

Methoxamine hydrochloride has a melting point of 215℃ . It is slightly soluble in DMSO and Methanol . The pKa value is 9.2 (at 25℃) .

科学研究应用

甲氧胺盐酸盐:科学研究应用的全面分析

分析化学中的衍生化试剂: 甲氧胺盐酸盐用作衍生化试剂,以提高生物样品中各种化合物的灵敏度,例如阿片类药物、类固醇和离子代谢物。 它在气相色谱-质谱联用 (GC-MS) 技术中特别有用,用于确定水果(如“安吉利诺”李子)中的非挥发性风味化合物 .

2. 癌症治疗中烷化剂的辅助剂 正在研究将其用作烷化剂的辅助剂,旨在逆转对化疗的耐药性并增强放射治疗。 其作用机制涉及阻断碱基切除修复糖基化酶裂解产生的无碱位点 .

心血管研究: 甲氧胺盐酸盐用于预防和治疗脊髓麻醉引起的急性低血压状态。 它还用作各种原因引起的低血压的辅助治疗,例如出血、药物反应、手术并发症以及因创伤或肿瘤引起的脑损伤导致的休克 .

肾上腺素受体激动剂: 在细胞生物学研究中,甲氧胺盐酸盐充当 α1-肾上腺素受体激动剂。 它已被用于将小鼠胚胎干细胞 (mESCs) 和人类诱导多能干细胞 (hiPSCs) 分化为其他细胞类型的分化方案中 .

提高 GC-MS 的灵敏度: 甲氧胺盐酸盐可用于提高 GC-MS 等分析方法的灵敏度,以检测生物样品中的阿片类药物、类固醇和离子代谢物 .

心肌损伤的治疗: 在临床研究中,甲氧胺盐酸盐已被研究用于其在预防和治疗心肌损伤方面的有效性。 它在麻醉前和术中发生低血压时给予 .

作用机制

Target of Action

Methoxamine hydrochloride primarily targets α1-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure .

Mode of Action

Methoxamine acts as a pure alpha-1 adrenergic receptor agonist . It binds to α1-adrenergic receptors, triggering a series of events that lead to vasoconstriction . This interaction increases the force of the heart’s pumping action and constricts peripheral blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by methoxamine is the vasoconstriction pathway . By acting as an agonist at α1-adrenergic receptors, methoxamine causes peripheral vasoconstriction, which leads to an increase in systemic blood pressure .

Pharmacokinetics

It’s known that methoxamine haslow protein binding .

Result of Action

The primary result of methoxamine’s action is an increase in both systolic and diastolic blood pressure . This makes it useful for the treatment and management of hypotension, and it’s indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

安全和危害

Methoxamine hydrochloride is a poison by ingestion, intravenous, and intraperitoneal routes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

Methoxamine hydrochloride acts as a pure alpha-1 adrenergic receptor agonist, leading to peripheral vasoconstriction . This interaction increases both systolic and diastolic blood pressure . It interacts with Alpha-1A, Alpha-1D, and Alpha-1B adrenergic receptors .

Cellular Effects

Methoxamine hydrochloride influences cell function by increasing the force of the heart’s pumping action and constricting peripheral blood vessels . It also increases the amount of protein 53 (P53) and protein Rb (pRB), senescence factors which cause the cell to remain in the G1 phase . Methoxamine hydrochloride creates a stringent checkpoint at the G1/S boundary as well as an insufficient checkpoint at the G2 stage, preventing cells from going into the S phase .

Molecular Mechanism

The molecular mechanism of Methoxamine hydrochloride involves peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic) . It disrupts the Base Excision Repair (BER) pathway, increasing the amount of cytotoxic adducts, which results in cell death .

Temporal Effects in Laboratory Settings

It is known that Methoxamine hydrochloride is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure .

Dosage Effects in Animal Models

It is known that Methoxamine hydrochloride is used for the prevention and treatment of the acute hypotensive state occurring with spinal anesthesia .

Metabolic Pathways

It is known that Methoxamine hydrochloride acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Transport and Distribution

It is known that Methoxamine hydrochloride acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

Subcellular Localization

It is known that Methoxamine hydrochloride acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist .

属性

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRFXPCHZBRUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), 1 g in 2.5 ml water; 1 g in 12 ml ethanol, Practically insoluble in ether, benzene, chloroform., ALMOST INSOL IN CHLOROFORM & ETHER, Very soluble in water; practically insoluble in ... benzene ... | |

| Record name | SID855753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION., METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/, METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY; BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE., TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER, Crystals | |

CAS No. |

61-16-5 | |

| Record name | Methoxamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-216 °C | |

| Record name | METHOXAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。